methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Overview
Description
Methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with a unique structure that combines a thieno and pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. This process can be carried out using methyl iodide and other alkylating agents such as allyl, propargyl, and benzyl bromides in the presence of sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Methyl 6-carboxy-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Reduction: Methyl 6-hydroxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 6-hydroxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: A reduced form of the compound with different reactivity.
Methyl 6-carboxy-4H-thieno[3,2-b]pyrrole-5-carboxylate: An oxidized form with different chemical properties.
Properties
CAS No. |
1935140-98-9 |
---|---|
Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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